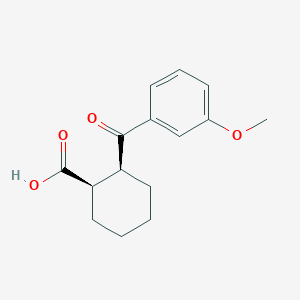

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Overview

Description

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a 3-methoxybenzoyl group and a carboxylic acid group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 3-methoxybenzoic acid.

Formation of the Benzoyl Derivative: The 3-methoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂).

Friedel-Crafts Acylation: The acyl chloride is then reacted with cyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the benzoyl-substituted cyclohexane.

Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

Oxidation: Hydroxyl or carbonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- cis-3-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

- cis-3-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Uniqueness

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The cis configuration of the substituents on the cyclohexane ring can lead to distinct stereochemical properties compared to its trans isomers or other positional isomers.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for diverse applications.

Biological Activity

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxybenzoyl moiety. Its molecular formula is , with a molecular weight of 262.3 g/mol. The presence of both the methoxy group and the carboxylic acid influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The methoxy and carboxylic acid groups are crucial in modulating these interactions, affecting binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate metabolic processes, influencing various biological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest significant potential in treating inflammatory diseases by modulating inflammatory mediators.

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, indicating possible applications in infectious disease management.

Data Table: Biological Activities Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Exhibits inhibitory effects against various pathogens | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

Several studies have explored the biological activity of this compound:

-

Anti-inflammatory Study :

- Researchers evaluated the compound's effect on cytokine production in vitro using macrophage cell lines.

- Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory effect.

-

Antimicrobial Study :

- The compound was tested against common bacterial strains using agar diffusion methods.

- It demonstrated significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Research Findings

Recent investigations into the pharmacological profile of this compound highlight its potential therapeutic applications:

- Pharmacokinetics : Studies suggest favorable absorption characteristics, with predictions indicating good bioavailability.

- Structure-Activity Relationship (SAR) : Molecular docking studies have provided insights into how structural variations impact biological activity, guiding future drug design efforts .

Properties

IUPAC Name |

(1R,2S)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQVUNMXKFIK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641347 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357980-63-3 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.